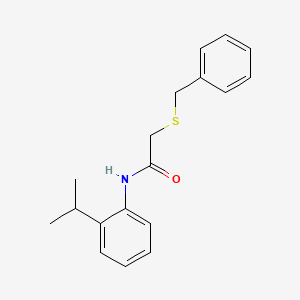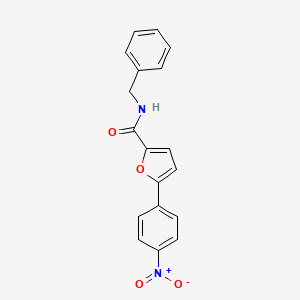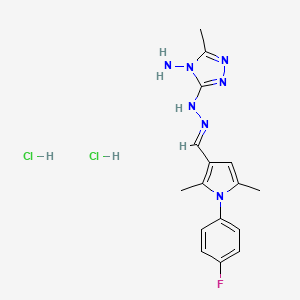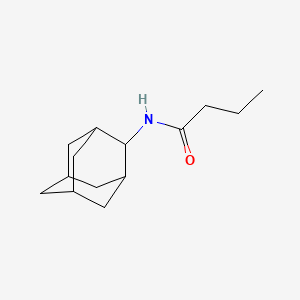
1-(2-fluorophenyl)-4-(3-phenyl-2-propen-1-yl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-fluorophenyl)-4-(3-phenyl-2-propen-1-yl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in medical research.
Wirkmechanismus
The mechanism of action of 1-(2-fluorophenyl)-4-(3-phenyl-2-propen-1-yl)piperazine is not fully understood. However, it is believed to exert its pharmacological effects by interacting with certain receptors in the body. For example, it has been shown to bind to the sigma-1 receptor, which is involved in the regulation of various physiological processes such as pain perception, cognition, and mood.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-fluorophenyl)-4-(3-phenyl-2-propen-1-yl)piperazine exhibits a range of biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation in animal models of arthritis, and alleviate pain in animal models of neuropathic pain. The compound has also been shown to modulate the release of certain neurotransmitters in the brain, which may contribute to its analgesic and anxiolytic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(2-fluorophenyl)-4-(3-phenyl-2-propen-1-yl)piperazine in lab experiments is its high potency and selectivity. This makes it a useful tool for studying the role of specific receptors in various physiological processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 1-(2-fluorophenyl)-4-(3-phenyl-2-propen-1-yl)piperazine. For example, further studies are needed to elucidate its mechanism of action and to identify its molecular targets in the body. Additionally, more research is needed to explore its potential applications in the treatment of various diseases, including cancer, inflammation, and pain. Finally, the development of more potent and selective analogs of this compound may lead to the discovery of novel therapeutic agents.
Synthesemethoden
The synthesis of 1-(2-fluorophenyl)-4-(3-phenyl-2-propen-1-yl)piperazine involves the reaction of 2-fluoroaniline and cinnamaldehyde with piperazine in the presence of a catalyst. The yield of the compound can be improved by optimizing the reaction conditions such as temperature, time, and solvent.
Wissenschaftliche Forschungsanwendungen
1-(2-fluorophenyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been studied for its potential applications in medical research. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities. The compound has also been investigated for its potential use as a diagnostic tool for certain diseases.
Eigenschaften
IUPAC Name |
1-(2-fluorophenyl)-4-[(E)-3-phenylprop-2-enyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2/c20-18-10-4-5-11-19(18)22-15-13-21(14-16-22)12-6-9-17-7-2-1-3-8-17/h1-11H,12-16H2/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXGEYWLFOPIDP-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5422157 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5767970.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2,5-dichlorobenzamide](/img/structure/B5767983.png)

![N'-{[(2-methoxyphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5767993.png)
![N-isopropyl-N'-(2-methylphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5768001.png)
![1-(2-fluorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine](/img/structure/B5768010.png)
![8-[(dimethylamino)methyl]-6-ethyl-3-(2-fluorophenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B5768020.png)




![N-(4-{[(3,4-dimethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5768051.png)
